(3-Ethylhept-4-yn-3-yl)benzene
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Overview
Description
(3-Ethylhept-4-yn-3-yl)benzene: is an organic compound characterized by the presence of a benzene ring attached to a hept-4-yn-3-yl group with an ethyl substituent at the third position. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylhept-4-yn-3-yl)benzene typically involves the following steps:
Alkyne Formation: The initial step involves the formation of the alkyne group. This can be achieved through the dehydrohalogenation of a suitable dihaloalkane using a strong base such as sodium amide.
Grignard Reaction: The next step involves the formation of the Grignard reagent by reacting an alkyl halide with magnesium in anhydrous ether. The Grignard reagent is then reacted with benzene to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3-Ethylhept-4-yn-3-yl)benzene can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or alcohols.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
Chemistry
(3-Ethylhept-4-yn-3-yl)benzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes. It can also be used to investigate the metabolic pathways of alkynes in living organisms.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (3-Ethylhept-4-yn-3-yl)benzene involves its interaction with various molecular targets and pathways The alkyne group can undergo cycloaddition reactions with other molecules, leading to the formation of new chemical bonds
Comparison with Similar Compounds
Similar Compounds
- It can also be compared to other benzene derivatives such as ethylbenzene and propylbenzene .
(3-Ethylhept-4-yn-3-yl)benzene: is similar to other alkynes such as and .
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both alkynes and benzene derivatives. This allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
62283-72-1 |
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Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3-ethylhept-4-yn-3-ylbenzene |
InChI |
InChI=1S/C15H20/c1-4-7-13-15(5-2,6-3)14-11-9-8-10-12-14/h8-12H,4-6H2,1-3H3 |
InChI Key |
PWQHBKXNSYBKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(CC)(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
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